

Fenamidone: A Comprehensive Technical Review of its Environmental Fate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fenamidone	
Cat. No.:	B155076	Get Quote

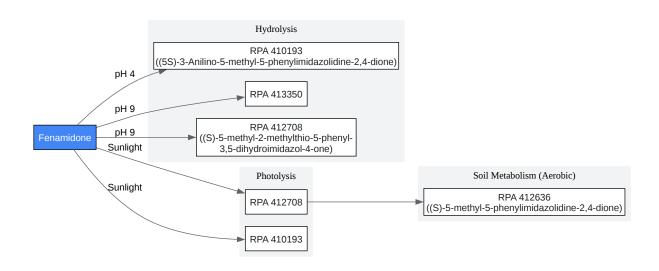
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenamidone, a fungicide belonging to the imidazolinone chemical class, is utilized for the control of Oomycete diseases across a variety of agricultural crops. Understanding its environmental fate is crucial for assessing its potential ecological impact and for the development of environmentally sound agricultural practices. This technical guide provides a detailed overview of the current scientific knowledge regarding the hydrolysis, photolysis, biodegradation, mobility, and bioaccumulation of **fenamidone** in the environment. The information presented is compiled from various scientific sources and regulatory documents, with a focus on quantitative data and experimental methodologies.

Physicochemical Properties

A foundational understanding of **fenamidone**'s physicochemical properties is essential for interpreting its environmental behavior.


Property	Value	Reference
Molecular Formula	C17H17N3OS	[1]
Molecular Weight	311.4 g/mol	[1]
Water Solubility	7.8 mg/L (20 °C)	[2]
Vapor Pressure	3.4 x 10 ⁻⁷ Pa (25 °C)	[3]
Log K₀w (Octanol-Water Partition Coefficient)	2.8 (20 °C)	[3]

Environmental Degradation Pathways

Fenamidone degrades in the environment through a combination of abiotic and biotic processes, including hydrolysis, photolysis, and microbial metabolism. The primary degradation pathways involve transformations of the imidazolinone ring and the phenyl groups.

Signaling Pathway of Fenamidone Degradation

Click to download full resolution via product page

Proposed degradation pathways of **fenamidone**.

Abiotic Degradation Hydrolysis

Fenamidone is stable to hydrolysis at neutral pH but undergoes hydrolysis under acidic and alkaline conditions.

Table 1: Hydrolysis of Fenamidone

рН	Temperature (°C)	Half-life (DT₅o) in days	Major Degradation Products
4	25	41.7	RPA 410193
5	25	222 (stable)	-
7	25	411 (stable)	-
9	25	27.6	RPA 413350 & RPA 412708

Experimental Protocol: Hydrolysis (Following OECD Guideline 111)

- Test System: Sterile aqueous buffer solutions at pH 4, 5, 7, and 9.
- Test Substance: 14C-labeled fenamidone.
- Temperature: Maintained at a constant temperature, typically 25 °C, in the dark.
- Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50 °C) to
 estimate the rate of hydrolysis. For the main study, the test substance is added to the buffer
 solutions. Samples are taken at various time intervals and analyzed for the parent compound
 and degradation products using methods such as High-Performance Liquid Chromatography
 (HPLC) with radiometric detection.
- Data Analysis: The degradation rate constant and half-life are calculated assuming first-order kinetics.

Photolysis

Fenamidone is susceptible to degradation by sunlight in aqueous environments.

Table 2: Aqueous Photolysis of Fenamidone

Medium	Light Source	Half-life (DT₅o)	Major Degradation Products
Sterile aqueous buffer	Xenon arc lamp (simulating natural sunlight)	5 - 6 days	RPA 412708, RPA 410193

Experimental Protocol: Aqueous Photolysis (Following OECD Guideline 316)

- Test System: Sterile, buffered aqueous solution (e.g., pH 7).
- Test Substance: 14C-labeled fenamidone.
- Light Source: A light source that simulates natural sunlight, such as a filtered xenon arc lamp, with a defined spectrum and intensity.
- Temperature: Maintained at a constant temperature.
- Procedure: The test solution is irradiated, and samples are collected at various time
 intervals. Dark control samples are maintained under the same conditions but shielded from
 light to differentiate between photolytic and other degradation processes. Analysis is typically
 performed by HPLC with radiometric detection.
- Data Analysis: The photodegradation quantum yield and half-life under specific environmental conditions are calculated.

Biotic Degradation Aerobic Soil Metabolism

Fenamidone degrades relatively quickly in aerobic soils, primarily through microbial activity.

Table 3: Aerobic Soil Metabolism of Fenamidone

Soil Type	Temperature (°C)	Half-life (DT₅₀) in days	Major Metabolite
Various	20	5 - 8	RPA 412636

Experimental Protocol: Aerobic Soil Metabolism (Following OECD Guideline 307)

- Test System: Fresh soil samples with intact microbial populations, characterized by texture, organic carbon content, pH, and microbial biomass.
- Test Substance: ¹⁴C-labeled **fenamidone** applied at a rate equivalent to the maximum recommended field application rate.
- Incubation: Soils are maintained at a constant temperature (e.g., 20 °C) and moisture level (e.g., 40-60% of maximum water holding capacity) in the dark. Aerobic conditions are maintained by a continuous flow of air.
- Procedure: Soil samples are collected at various time intervals and extracted. The extracts are analyzed for the parent compound and metabolites. Evolved ¹⁴CO₂ is trapped to assess mineralization. Non-extractable residues are also quantified.
- Data Analysis: The rates of degradation of the parent compound and the formation and decline of major metabolites are modeled to determine their respective half-lives.

Anaerobic Soil and Aquatic Metabolism

Fenamidone is significantly more persistent under anaerobic conditions.

Table 4: Anaerobic Metabolism of Fenamidone

System	Half-life (DT₅₀) in days
Anaerobic Sediment	> 1000

Experimental Protocol: Anaerobic Soil/Aquatic Metabolism (Following OECD Guideline 307/308)

- Test System: For soil, the soil is flooded and purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions. For aquatic systems, a water-sediment system is used and purged to remove oxygen.
- Test Substance: 14C-labeled fenamidone.

- Incubation: The systems are incubated in the dark at a constant temperature.
- Procedure: Samples of soil/sediment and water are collected over time and analyzed for the parent compound and degradation products.
- Data Analysis: The degradation half-life is calculated.

Mobility in Soil

The mobility of **fenamidone** in soil is influenced by its adsorption to soil particles. The organic carbon-water partition coefficient (Koc) is a key parameter used to predict this mobility.

Table 5: Soil Adsorption of Fenamidone

Parameter	Value	Interpretation
K _o c	388 mL/g (average)	Moderately mobile

Experimental Protocol: Adsorption/Desorption (Following OECD Guideline 106 - Batch Equilibrium Method)

- Test System: Several soil types with varying organic carbon content, clay content, and pH are used.
- Test Substance: 14C-labeled fenamidone in a 0.01 M CaCl₂ solution.
- Procedure:
 - Adsorption: Soil samples are equilibrated with solutions of the test substance at different concentrations. After equilibration, the phases are separated by centrifugation, and the concentration of the test substance in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference.
 - Desorption: After the adsorption phase, the supernatant is replaced with a fresh solution of 0.01 M CaCl₂, and the system is re-equilibrated to determine the amount of desorbed substance.

• Data Analysis: The adsorption and desorption data are fitted to the Freundlich equation to determine the K_f and 1/n values. The K_oc is then calculated by normalizing the K_f for the organic carbon content of the soil.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often estimated by its octanol-water partition coefficient (Log K_ow). A Log K_ow greater than 3 suggests a potential for bioaccumulation, triggering further testing. While **fenamidone**'s Log K_ow is 2.8, some sources indicate it is unlikely to bioaccumulate in fish. Definitive studies providing a Bioconcentration Factor (BCF) are required for a conclusive assessment.

Experimental Protocol: Bioaccumulation in Fish (Following OECD Guideline 305)

- Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).
- Test System: A flow-through system where fish are exposed to a constant concentration of the test substance in water.
- Test Substance: 14C-labeled fenamidone.
- Procedure: The study consists of two phases:
 - Uptake Phase: Fish are exposed to the test substance for a defined period (e.g., 28 days).
 Water and fish tissue samples are taken at intervals to measure the concentration of the substance.
 - Depuration Phase: The fish are transferred to clean water, and the rate at which the substance is eliminated from their tissues is measured over time.
- Data Analysis: The Bioconcentration Factor (BCF) is calculated as the ratio of the concentration of the substance in the fish at steady-state to the concentration in the water.

Summary of Environmental Fate Parameters

Table 6: Summary of **Fenamidone** Environmental Fate Data

Process	Key Parameter	Value	Conditions
Hydrolysis	DT50	41.7 days	pH 4, 25 °C
DT50	411 days (stable)	pH 7, 25 °C	
DT50	27.6 days	pH 9, 25 °C	_
Aqueous Photolysis	DT50	5 - 6 days	Simulated sunlight
Aerobic Soil Metabolism	DT50	5 - 8 days	20 °C
Anaerobic Aquatic Metabolism	DT50	> 1000 days	Anaerobic sediment
Soil Adsorption	K₀c	388 mL/g	Average value
Bioaccumulation	Log K₀w	2.8	20 °C

Conclusion

Fenamidone exhibits variable persistence in the environment, largely dependent on the specific environmental compartment and conditions. It is relatively non-persistent in aerobic soils due to microbial degradation. In aquatic environments, photolysis is a significant degradation pathway in the presence of sunlight. However, under anaerobic conditions, such as in sediments, **fenamidone** is highly persistent. Its moderate mobility in soil suggests a potential for leaching, although this will be influenced by soil type and environmental conditions. While its Log Kow is below the typical threshold for high bioaccumulation concern, a definitive Bioconcentration Factor from experimental studies would provide a more conclusive assessment of its bioaccumulation potential. This technical guide summarizes the key data and methodologies for understanding the environmental fate of **fenamidone**, providing a valuable resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Fenamidone | C17H17N3OS | CID 10403199 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. fao.org [fao.org]
- To cite this document: BenchChem. [Fenamidone: A Comprehensive Technical Review of its Environmental Fate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155076#preliminary-research-on-fenamidone-s-environmental-fate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com